molecular formula C14H14N4O B11711650 2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one

2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B11711650
M. Wt: 254.29 g/mol
InChI Key: HHCDUYZEZJVMAH-UHFFFAOYSA-N
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Description

2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinones, which are known for their wide range of pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions are typically modified quinazolinone derivatives with potential biological activities .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of quinazolinone, including 2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one, exhibit significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogens including bacteria and fungi. For instance, certain derivatives have demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Activity

Quinazolinone derivatives have been reported to possess anticancer properties. Specifically, studies have indicated that this compound and its analogs can inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds within this class have also shown promise in reducing inflammation. In vivo studies suggest that certain derivatives can significantly decrease edema in models of inflammation, indicating potential use in treating inflammatory diseases .

In Vivo Efficacy

A notable study evaluated the anti-inflammatory effects of a series of quinazolinone derivatives, including this compound. The results showed significant inhibition of inflammatory responses in animal models when administered at specific dosages .

Antimicrobial Screening

In another study focused on antimicrobial screening, various derivatives were tested against a panel of bacterial and fungal strains. The results demonstrated that certain modifications to the hydrazine moiety enhanced the antimicrobial potency of the compounds .

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group plays a crucial role in binding to active sites, thereby inhibiting enzyme activity or modulating receptor functions . The exact pathways involved depend on the specific biological target being studied .

Biological Activity

2-Hydrazino-3-phenyl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique molecular structure comprising a hydrazino group and a phenyl group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.

  • Molecular Formula : C14H14N4O
  • Molar Mass : 254.29 g/mol
  • Appearance : Off-white solid

Anti-inflammatory Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anti-inflammatory effects. For example, related compounds have shown promising results in preclinical models targeting inflammatory pathways .

Antitumor Activity

Quinazoline derivatives are recognized for their antitumor potential. Studies have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have been well documented. Compounds within this class have demonstrated efficacy against a range of pathogens, suggesting that this compound may also possess similar capabilities .

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of 2-hydrazinoquinazoline and evaluating their biological activities found that certain modifications to the structure significantly enhanced their pharmacological profiles. Specifically, molecular docking studies indicated strong binding affinities to key proteins involved in disease processes .

Table 1: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatorySignificant reduction in inflammatory markers in preclinical models
AntitumorInduction of apoptosis in cancer cell lines; inhibition of cell proliferation
AntimicrobialEffective against various bacterial strains; potential for broad-spectrum use

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with target proteins. For instance, docking simulations against leishmanial key proteins revealed promising binding interactions, supporting its potential as an anti-leishmanial agent .

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-hydrazinyl-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C14H14N4O/c15-17-14-16-12-9-5-4-8-11(12)13(19)18(14)10-6-2-1-3-7-10/h1-9,14,16-17H,15H2

InChI Key

HHCDUYZEZJVMAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)NN

Origin of Product

United States

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